Cas no 446254-88-2 (BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-)
446254-88-2 structure
Product Name:BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-
CAS-nummer:446254-88-2
MF:C12H4Br6O
MW:643.583559036255
CID:3365521
PubChem ID:22833472
Update Time:2025-04-21
BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)- Chemische en fysische eigenschappen
Naam en identificatie
-
- BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-
- PBDE 130
- 2,2',3,3',4,5'-Hexabromodiphenyl ether
- UNII-43RJL1RVQF
- 43RJL1RVQF
- DTXSID70881106
- 446254-88-2
- YURCHLXPAGSJHU-UHFFFAOYSA-N
- Q27258665
- NS00059352
- 1,2,3-Tribromo-4-(2,3,5-tribromophenoxy)benzene
-
- Inchi: 1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H
- InChI-sleutel: YURCHLXPAGSJHU-UHFFFAOYSA-N
- LACHT: C1(Br)=CC=C(OC2=CC(Br)=CC(Br)=C2Br)C(Br)=C1Br
Berekende eigenschappen
- Exacte massa: 643.53009Da
- Monoisotopische massa: 637.53624Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 304
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.6
- Topologisch pooloppervlak: 9.2Ų
BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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